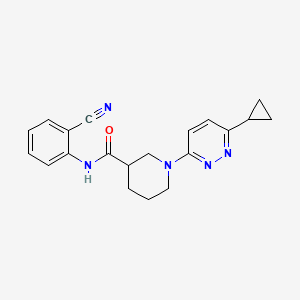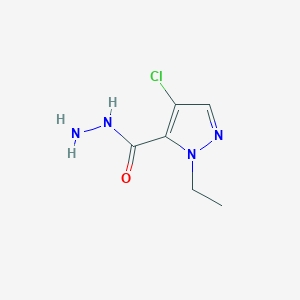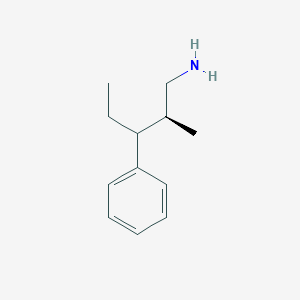![molecular formula C17H10Cl2N2O B2972338 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338415-94-4](/img/structure/B2972338.png)
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of a pyrrolo[1,2-a]quinoxaline core structure substituted with a 3,4-dichlorophenoxy group
Mécanisme D'action
Target of Action
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline and its derivatives have been characterized with respect to a broad range of biological properties . They have been studied as ligands of 5-HT 3 receptors , inhibitors of human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .
Mode of Action
For instance, as an inhibitor, it can prevent the activity of certain enzymes or proteins, thereby altering the biochemical processes in which these targets are involved .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to its interaction with multiple targets. For example, by inhibiting protein kinases such as CK2 and AKT, it can affect signal transduction pathways within cells . Similarly, its interaction with enzymes like FAAH and MAGL can influence lipid signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways they are involved in. For instance, it has been shown to possess analgesic, antileukemic, and tuberculostatic activity . These effects are likely the result of its interaction with its various targets and the subsequent changes in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium in the presence of an ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and pyrroloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline derivatives, dihydropyrroloquinoxalines, and substituted pyrroloquinoxalines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and optical devices.
Comparaison Avec Des Composés Similaires
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives:
Pyrrolo[1,2-a]quinoxaline: The parent compound without the dichlorophenoxy substitution.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with different biological activities.
Pyrrolo[3,4-b]quinoxaline: Another isomer with unique properties and applications.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenoxy)pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O/c18-12-8-7-11(10-13(12)19)22-17-16-6-3-9-21(16)15-5-2-1-4-14(15)20-17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKARDEFINAIPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)
![Tert-butyl N-[2-cyclopropyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2972260.png)


![1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2972265.png)
![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)





